molecular formula C22H27N5O3S B11239865 N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B11239865
M. Wt: 441.5 g/mol
InChI Key: WASUJYOADKPDHA-UHFFFAOYSA-N
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Description

N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a dimethylamino group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under controlled conditions . The dimethylamino group is introduced via methylation using methyl iodide in the presence of a base such as cesium carbonate . The final step involves the sulfonation of the benzene ring, which is achieved using sulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .

Properties

Molecular Formula

C22H27N5O3S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C22H27N5O3S/c1-14-12-20(15(2)11-19(14)30-6)31(28,29)26-18-9-7-17(8-10-18)24-22-23-16(3)13-21(25-22)27(4)5/h7-13,26H,1-6H3,(H,23,24,25)

InChI Key

WASUJYOADKPDHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C)C)OC

Origin of Product

United States

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